molecular formula C12H22N2O3 B13494383 Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13494383
M. Wt: 242.31 g/mol
InChI Key: KUFZUIHVZZGSOJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a complex organic compound that belongs to the class of diazabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce alcohol derivatives. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its tert-butyl and hydroxymethyl groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-9(13-8)10(14)7-15/h8-10,13,15H,4-7H2,1-3H3

InChI Key

KUFZUIHVZZGSOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1CO)N2

Origin of Product

United States

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